ALDH1A3 Inhibitory Potency: ABMM-16 vs. ABMM-15 (Direct Head-to-Head IC50 Comparison)
In a direct head-to-head enzymatic assay, compound ABMM-16 (the target compound, bearing a 4-methoxy group meta to the aldehyde) showed an IC50 of 1.29 ± 0.10 µM against ALDH1A3, compared with 0.23 ± 0.05 µM for its des-methoxy analog ABMM-15. Both measurements were performed at a saturating concentration of hexanal (250 µM) using spectrophotometric detection [1]. The 5.6-fold lower potency of ABMM-16 relative to ABMM-15 is attributable to the presence of the methoxy substituent, which partially attenuates inhibitor binding. At a fixed screening concentration of 10 µM, ABMM-16 reduced ALDH1A3 activity to 4.27% remaining activity, versus 0.14% for ABMM-15 [1].
| Evidence Dimension | ALDH1A3 inhibitory potency (IC50 and % remaining activity at 10 µM) |
|---|---|
| Target Compound Data | IC50 = 1.29 ± 0.10 µM; Remaining ALDH1A3 activity at 10 µM = 4.27% |
| Comparator Or Baseline | ABMM-15 (des-4-methoxy analog): IC50 = 0.23 ± 0.05 µM; Remaining ALDH1A3 activity at 10 µM = 0.14% |
| Quantified Difference | ABMM-16 is 5.6-fold less potent than ABMM-15 by IC50; 4.27% vs. 0.14% remaining activity (30.5-fold difference in residual enzyme activity at 10 µM) |
| Conditions | Spectrophotometric ALDH1A3 enzyme inhibition assay; saturating hexanal concentration (250 µM); 5 min pre-incubation; mean ± SE from duplicate experiments |
Why This Matters
Procurement of ABMM-16 over ABMM-15 enables researchers to access a moderately potent ALDH1A3 inhibitor with a distinct position on the SAR curve, useful for dose-response studies where a less potent but structurally elaborated tool compound is required to probe the role of the 4-methoxy substituent in target engagement and downstream pharmacology.
- [1] Ibrahim AIM et al. Molecules. 2021;26(19):5770. doi:10.3390/molecules26195770 View Source
